molecular formula C13H11BrO4 B4539357 (2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid

(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid

Cat. No.: B4539357
M. Wt: 311.13 g/mol
InChI Key: ZNIGSYWPHSYEND-JMFBPXTISA-N
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Description

(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid is an organic compound characterized by the presence of a bromobenzylidene group attached to a pentenedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid typically involves the condensation of 4-bromobenzaldehyde with a suitable dicarboxylic acid precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The bromobenzylidene group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The double bonds in the pentenedioic acid backbone can be reduced to form saturated derivatives.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid involves its interaction with specific molecular targets and pathways. The bromobenzylidene group can interact with enzymes or receptors, leading to modulation of their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, potentially leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-4-(4-chlorobenzylidene)-3-methylpent-2-enedioic acid: Similar structure but with a chlorine atom instead of bromine.

    (2E,4E)-4-(4-fluorobenzylidene)-3-methylpent-2-enedioic acid: Similar structure but with a fluorine atom instead of bromine.

    (2E,4E)-4-(4-methylbenzylidene)-3-methylpent-2-enedioic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid imparts unique reactivity and properties compared to its analogs

Properties

IUPAC Name

(E,4E)-4-[(4-bromophenyl)methylidene]-3-methylpent-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4/c1-8(6-12(15)16)11(13(17)18)7-9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b8-6+,11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGSYWPHSYEND-JMFBPXTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(=C\C1=CC=C(C=C1)Br)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid
Reactant of Route 2
(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid
Reactant of Route 3
(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid
Reactant of Route 4
(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid
Reactant of Route 5
(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid
Reactant of Route 6
(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid

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